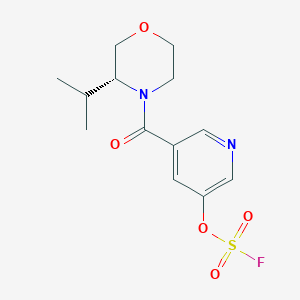

![molecular formula C9H5F3N4O2 B2983411 1-[4-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸 CAS No. 1006492-26-7](/img/structure/B2983411.png)

1-[4-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

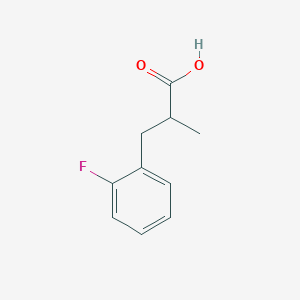

“1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with a molecular weight of 275.23 . It is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . The trifluoromethyl group is attached to the 4th position of the pyrimidine ring .Physical And Chemical Properties Analysis

This compound has a boiling point of 140-142 degrees Celsius . It is a solid at room temperature .科学研究应用

杂环化合物合成

1-[4-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸的一个显着应用在于合成稠合吡啶-4-羧酸,包括吡唑并[3,4-b]吡啶和其他杂环,通过 Combes 型反应。然后,这些化合物通过酰胺偶联、酯化和杂环化进一步转化为各种衍生物,突出了该化合物在扩大化学库以供进一步研究和开发中的作用 (Volochnyuk 等人,2010)。

抗菌和抗炎剂

研究表明,1-[4-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸的衍生物在开发新型抗菌剂中很有用。例如,吡唑并[3,4-d]嘧啶-4-酮衍生物显示出有希望的抗菌活性,可以进一步探索其治疗应用 (Holla 等人,2006)。

先进材料合成

该化合物在先进材料的合成中也发挥着重要作用。例如,通过与含氮杂环的相互作用,在氢键和弱分子间相互作用的促进下,创造出新型晶体,突出了其在设计具有特定性能的新材料方面的潜力 (Wang 等人,2014)。

催化和绿色化学

此外,1-[4-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸的衍生物已用于催化,说明了其在促进高效且环保的化学反应中的作用。例如,使用五氟苯铵三氟甲磺酸盐合成铬并[2,3-d]嘧啶酮衍生物展示了一种无溶剂缩合反应的创新方法 (Ghashang 等人,2013)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of the compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, enhancing its inhibitory effect on the reverse transcriptase enzyme .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds containing organoboron reagents . This might suggest that the compound could potentially interact with similar biochemical pathways.

Pharmacokinetics

The compound’s physico-chemical properties such as density (1306±006 g/cm3), melting point (50-52°C), boiling point (3313±520 °C), and pKa (856±010) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The compound’s interaction with its target protein and its inhibitory effect on the reverse transcriptase enzyme suggest that it may have antiviral properties .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of the compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds with a -CF3 group .

属性

IUPAC Name |

1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-3-13-8(14-6)16-4-2-5(15-16)7(17)18/h1-4H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUUOMPXBMPVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2983331.png)

![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)

![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)

![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)

![3-allyl-8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983350.png)